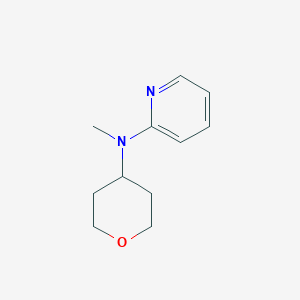
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is an organic compound with the molecular formula C11H18N2O It is a heterocyclic amine that contains both a pyridine ring and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine can be synthesized through a reductive amination reaction. The starting materials for this synthesis are tetrahydro-4H-pyran-4-one and methylamine. The reaction involves the reduction of the imine intermediate formed between these two compounds. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and crystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and amines are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tetrahydropyran ring can form hydrogen bonds with polar residues. These interactions modulate the activity of the target proteins and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A related compound with a similar tetrahydropyran ring but lacks the pyridine ring.
2-Methyltetrahydropyran: Another similar compound with a methyl group on the tetrahydropyran ring instead of the pyridine ring.
Uniqueness
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)pyridin-2-amine is unique due to the presence of both the pyridine and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N-methyl-N-(oxan-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C11H16N2O/c1-13(10-5-8-14-9-6-10)11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |
InChI Key |
XEYBYAJTSIERMY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCOCC1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanenitrile, 3-methyl-2-[[(trimethylsilyl)oxy]amino]-](/img/structure/B11906234.png)


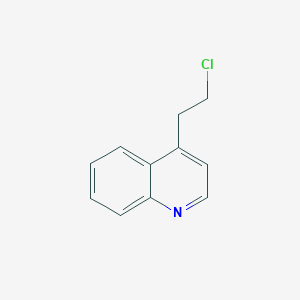
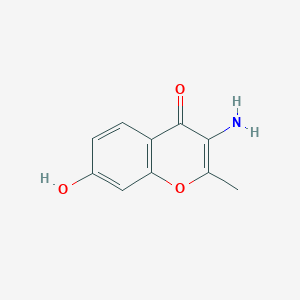
![tert-Butyl 6-oxa-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11906274.png)

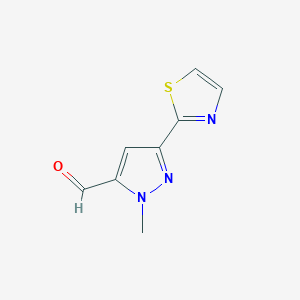
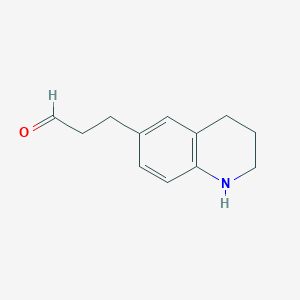


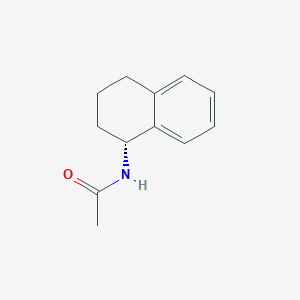
![1-(7-Methoxy-2H-pyrazolo[3,4-c]pyridin-2-yl)ethanone](/img/structure/B11906333.png)

